(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
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Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19FN2O4S and its molecular weight is 414.45. The purity is usually 95%.
BenchChem offers high-quality (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure have been investigated for their antiproliferative activity . They have been found effective in breast-cancer cell lines as tubulin-targeting antimitotic agents and selective estrogen-receptor modulators (SERMs) .
Mode of Action
Β-lactam antibiotics, which share a core β-lactam ring structure with this compound, target the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis . In the context of cancer treatment, β-lactam compounds have been found to target tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
Biochemical Pathways
In the case of β-lactam antibiotics, the inhibition of transpeptidase enzymes disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall . In the context of cancer treatment, the disruption of microtubule dynamics can lead to apoptosis, or programmed cell death .
Result of Action
In the context of cancer treatment, β-lactam compounds have been found to induce cell cycle arrest and apoptosis .
properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-28-17-6-8-18(9-7-17)29(26,27)19-12-24(13-19)21(25)20-10-15(11-23-20)14-2-4-16(22)5-3-14/h2-11,19,23H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAYHMCLUQHUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.